6-Bromo-2,3-dihydroquinolin-4(1H)-one
CAS No.: 76228-06-3
Cat. No.: VC3707441
Molecular Formula: C9H8BrNO
Molecular Weight: 226.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76228-06-3 |
---|---|
Molecular Formula | C9H8BrNO |
Molecular Weight | 226.07 g/mol |
IUPAC Name | 6-bromo-2,3-dihydro-1H-quinolin-4-one |
Standard InChI | InChI=1S/C9H8BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4H2 |
Standard InChI Key | WAFBCQPOMZIGTJ-UHFFFAOYSA-N |
SMILES | C1CNC2=C(C1=O)C=C(C=C2)Br |
Canonical SMILES | C1CNC2=C(C1=O)C=C(C=C2)Br |
Introduction
Structural Information and Chemical Identity
6-Bromo-2,3-dihydroquinolin-4(1H)-one is characterized by several key identifiers that define its molecular structure and chemical identity. The compound possesses a quinoline scaffold with partial saturation, a carbonyl group at position 4, and a bromine atom at position 6, which collectively contribute to its chemical behavior and potential applications in various fields.
Molecular Identifiers
The compound 6-Bromo-2,3-dihydroquinolin-4(1H)-one is precisely defined by a set of chemical identifiers that enable its unambiguous recognition in scientific literature and databases. These identifiers include the molecular formula, which provides the elemental composition, and various structural representation formats that describe the arrangement of atoms.
Identifier Type | Value |
---|---|
IUPAC Name | 6-bromo-2,3-dihydro-1H-quinolin-4-one |
Molecular Formula | C9H8BrNO |
CAS Registry Number | 76228-06-3 |
SMILES Notation | C1CNC2=C(C1=O)C=C(C=C2)Br |
InChI | InChI=1S/C9H8BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4H2 |
InChIKey | WAFBCQPOMZIGTJ-UHFFFAOYSA-N |
The compound is a heterocyclic structure containing a six-membered ring fused with a nitrogen-containing partially saturated ring . The bromine atom at position 6 is a key structural feature that influences the compound's reactivity and potential biological interactions .
Physical and Chemical Properties
The physical and chemical properties of 6-Bromo-2,3-dihydroquinolin-4(1H)-one are fundamental to understanding its behavior in various chemical environments and its potential applications in research and development.
Property | Value |
---|---|
Molecular Weight | 226.07 g/mol |
Physical State | Solid (at standard conditions) |
Predicted Collision Cross Section [M+H]+ | 138.8 Ų |
Predicted Collision Cross Section [M+Na]+ | 142.8 Ų |
Predicted Collision Cross Section [M+NH4]+ | 144.3 Ų |
Predicted Collision Cross Section [M+K]+ | 142.1 Ų |
Predicted Collision Cross Section [M-H]- | 139.4 Ų |
Predicted Collision Cross Section [M+Na-2H]- | 142.0 Ų |
Predicted Collision Cross Section [M]+ | 138.3 Ų |
Predicted Collision Cross Section [M]- | 138.3 Ų |
The collision cross section data provides valuable information about the compound's gas-phase conformational properties, which can be particularly useful in mass spectrometry-based analytical methods . These properties contribute to the compound's behavior in various analytical techniques and its interactions with biological systems.
Synthesis Methods
The synthesis of 6-Bromo-2,3-dihydroquinolin-4(1H)-one involves specific chemical procedures that allow for the efficient production of this compound with high purity. Understanding these synthetic routes is essential for researchers looking to prepare this compound for further studies or applications.
Common Synthetic Approaches
A common method for preparing 6-Bromo-2,3-dihydroquinolin-4(1H)-one involves the bromination of 2,3-dihydroquinoline-4(1H)-one. This approach typically utilizes bromine or N-bromosuccinimide as the brominating agent, with the reaction carried out in suitable solvents such as acetic acid or dichloromethane .
The bromination reaction proceeds through an electrophilic aromatic substitution mechanism, where the bromine acts as an electrophile and attacks the electron-rich aromatic ring. The specificity of the substitution at position 6 is determined by the electronic effects of the existing functional groups in the molecule, particularly the influence of the nitrogen atom and the carbonyl group.
Reaction Conditions and Optimization
The successful synthesis of 6-Bromo-2,3-dihydroquinolin-4(1H)-one depends on carefully controlled reaction conditions. The temperature, solvent choice, and reaction time all play crucial roles in determining the yield and purity of the final product. For instance, the reaction may be conducted at room temperature or under reflux conditions, depending on the reactivity of the brominating agent and the substrate .
In some cases, catalysts such as Lewis acids may be employed to enhance the reactivity of the brominating agent. Additionally, the use of strategic protecting groups for the nitrogen atom may be necessary to prevent unwanted side reactions and improve the selectivity of the bromination process.
Chemical Reactivity
The chemical reactivity of 6-Bromo-2,3-dihydroquinolin-4(1H)-one is influenced by its structural features, particularly the presence of the bromine substituent and the dihydroquinolinone framework. Understanding these reactivity patterns is crucial for utilizing this compound in various chemical transformations.
Reaction Types and Mechanisms
6-Bromo-2,3-dihydroquinolin-4(1H)-one can participate in several types of chemical reactions, each involving different functional groups within the molecule. The bromine substituent, the nitrogen atom, and the carbonyl group all serve as reactive sites that can be targeted for specific transformations .
The bromine atom at position 6 is particularly reactive in nucleophilic aromatic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides. This reactivity makes the compound valuable as a versatile intermediate in the synthesis of more complex heterocyclic compounds with diverse substitution patterns.
The nitrogen atom can participate in alkylation or acylation reactions, while the carbonyl group can undergo typical ketone reactions such as reduction, condensation, or addition. The partially saturated ring system also provides opportunities for functionalization through various carbon-carbon bond-forming reactions.
Structure-Reactivity Relationships
The reactivity of 6-Bromo-2,3-dihydroquinolin-4(1H)-one is significantly influenced by the electronic and steric effects of its constituent functional groups. The electron-withdrawing nature of the bromine atom affects the electron density distribution within the aromatic ring, making it less reactive toward electrophilic substitution but more susceptible to nucleophilic attack .
Analytical Characterization
Accurate identification and characterization of 6-Bromo-2,3-dihydroquinolin-4(1H)-one are essential for ensuring the quality and authenticity of the compound in research and applications. Various analytical techniques provide complementary information about the structural and physicochemical properties of the compound.
Spectroscopic Analysis
Spectroscopic methods offer valuable insights into the molecular structure and purity of 6-Bromo-2,3-dihydroquinolin-4(1H)-one. These techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, each providing unique information about different aspects of the molecule .
NMR spectroscopy, particularly 1H and 13C NMR, allows for the determination of the hydrogen and carbon environments within the molecule, confirming the presence and positions of key functional groups. The aromatic protons, the NH proton, and the methylene protons in the partially saturated ring each exhibit characteristic chemical shifts and coupling patterns that serve as fingerprints for structural verification.
IR spectroscopy reveals the presence of functional groups such as the carbonyl group (typically around 1680-1700 cm-1) and the NH bond (around 3300-3500 cm-1). The C-Br bond also exhibits characteristic absorption bands that confirm the presence of the bromine substituent.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, with characteristic isotope patterns due to the presence of bromine, which has two naturally occurring isotopes (79Br and 81Br) in approximately equal abundance.
Chromatographic Methods
Chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are essential for assessing the purity of 6-Bromo-2,3-dihydroquinolin-4(1H)-one and monitoring reactions involving this compound. These methods separate the compound from impurities or reaction mixtures based on its physical and chemical properties .
Applications in Research and Development
6-Bromo-2,3-dihydroquinolin-4(1H)-one serves as a valuable tool in various research contexts, particularly in medicinal chemistry and materials science. Its structural features and reactivity profile make it well-suited for specific applications in these fields.
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